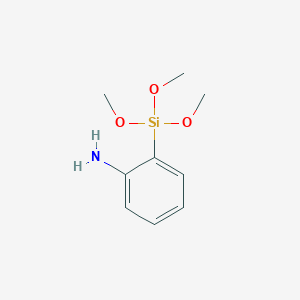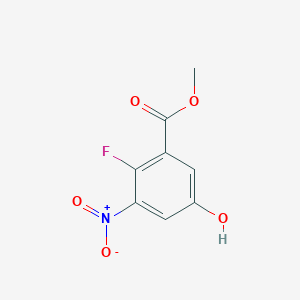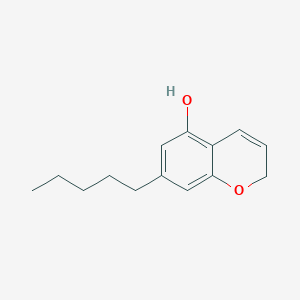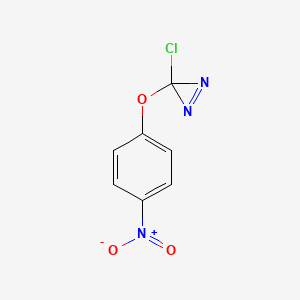
2-Ethyl-2,5,8-trimethylchroman-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,5,8-trimethylchroman-6-ol is a derivative of vitamin E, known for its antioxidant properties. This compound is structurally related to tocopherols and tocotrienols, which are essential for protecting cells from oxidative damage. The chroman ring structure is a key feature that contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using α-glucosidase from Saccharomyces species to catalyze the reaction between 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,5,8-trimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Ethyl-2,5,8-trimethylchroman-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential in anti-aging research.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmeceuticals and nutraceuticals due to its antioxidant properties.
Mecanismo De Acción
The antioxidant activity of 2-Ethyl-2,5,8-trimethylchroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The chroman ring structure allows for the stabilization of the resulting radical, preventing further oxidative damage. This compound targets lipid peroxyl radicals and reactive oxygen species, protecting cellular membranes and other structures from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
α-Tocopherol: The most common form of vitamin E, known for its potent antioxidant activity.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
2-Hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol: A precursor in the synthesis of various vitamin E derivatives.
Uniqueness
2-Ethyl-2,5,8-trimethylchroman-6-ol is unique due to its specific structural modifications, which enhance its solubility and antioxidant activity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-ethyl-2,5,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)12(15)8-9(2)13(11)16-14/h8,15H,5-7H2,1-4H3 |
Clave InChI |
WYKZDJRMCZBYAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=C(O1)C(=CC(=C2C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)




![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)


![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)


![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
